An In-depth Technical Guide to 3-Nonylpyridine: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Nonylpyridine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-nonylpyridine, a substituted pyridine of interest in various chemical and pharmaceutical research domains. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the practical and theoretical considerations surrounding this compound.
Core Molecular Attributes of 3-Nonylpyridine
3-Nonylpyridine is an organic compound featuring a pyridine ring substituted at the 3-position with a nonyl group. This long alkyl chain imparts specific physicochemical properties that differentiate it from other pyridine derivatives.
Chemical Structure
The structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, with a nine-carbon saturated alkyl chain attached to the carbon atom at the 3-position.
Molecular and Physicochemical Properties
The molecular formula of 3-nonylpyridine is C₁₄H₂₃N. Based on this, the molecular weight and other key properties are summarized in the table below. It is important to note that while the molecular weight is calculated, some physical properties for this specific compound are not widely reported and are therefore estimated based on data from homologous 3-alkylpyridines.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃N | N/A |
| Molecular Weight | 205.34 g/mol | [Calculated] |
| CAS Number | 108123-63-3 | NextSDS[1] |
| Appearance | Colorless to pale yellow liquid | [Estimated] |
| Boiling Point | ~290-310 °C at 760 mmHg | [Estimated] |
| Density | ~0.9 g/cm³ at 20 °C | [Estimated] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | [Estimated] |
Synthesis and Methodology: A Practical Approach
The synthesis of 3-nonylpyridine can be effectively achieved through cross-coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Kumada and Negishi cross-coupling reactions are particularly well-suited for this purpose.
Recommended Synthetic Strategy: Kumada Cross-Coupling
The Kumada cross-coupling reaction provides a robust and efficient method for the synthesis of 3-alkylpyridines. This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of 3-nonylpyridine, this would entail the reaction of a nonyl Grignard reagent with a 3-halopyridine.
Rationale for this approach:
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Expertise & Experience: The Kumada coupling is a well-established and reliable method for C(sp²)-C(sp³) bond formation. The choice of a nickel catalyst, such as Ni(dppp)Cl₂, is often more cost-effective than palladium catalysts while still providing excellent yields. The use of an etheric solvent like THF is standard practice due to its ability to stabilize the Grignard reagent.
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Trustworthiness: The protocol is designed to be self-validating. The formation of the Grignard reagent can be visually confirmed (e.g., disappearance of magnesium turnings) and the progress of the cross-coupling reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Detailed Experimental Protocol
Materials:
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1-Bromononane
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Magnesium turnings
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3-Bromopyridine
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[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Grignard Reagent Formation:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium surface.
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Add anhydrous THF to the flask.
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Slowly add a solution of 1-bromononane (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.
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Once the reaction starts (as indicated by bubbling and a gentle reflux), maintain a steady reflux by controlling the addition rate of the 1-bromononane solution.
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After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the nonylmagnesium bromide.
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Cross-Coupling Reaction:
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In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromopyridine (1.1 equivalents) and Ni(dppp)Cl₂ (0.02-0.05 equivalents) in anhydrous THF.
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Cool this solution to 0 °C in an ice bath.
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Slowly add the freshly prepared nonylmagnesium bromide solution to the cooled solution of 3-bromopyridine and the nickel catalyst via a cannula.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup and Purification:
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Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 3-nonylpyridine.
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Spectroscopic Characterization
Due to the limited availability of published spectroscopic data for 3-nonylpyridine, the following are predicted values based on the analysis of similar 3-alkylpyridines.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 3-nonylpyridine is expected to show characteristic signals for both the pyridine ring and the nonyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4-8.5 | m | 2H | Protons at C2 and C6 of the pyridine ring |
| ~7.4-7.5 | m | 1H | Proton at C4 of the pyridine ring |
| ~7.1-7.2 | m | 1H | Proton at C5 of the pyridine ring |
| ~2.6 | t | 2H | -CH₂- group attached to the pyridine ring |
| ~1.6 | quintet | 2H | -CH₂- group β to the pyridine ring |
| ~1.2-1.4 | m | 12H | -(CH₂)₆- of the nonyl chain |
| ~0.9 | t | 3H | Terminal -CH₃ group |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide further confirmation of the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C2 of pyridine |
| ~147 | C6 of pyridine |
| ~138 | C3 of pyridine |
| ~135 | C4 of pyridine |
| ~123 | C5 of pyridine |
| ~35 | -CH₂- attached to pyridine |
| ~32 | -CH₂- β to pyridine |
| ~29-30 | -(CH₂)₅- of the nonyl chain |
| ~23 | -CH₂- adjacent to the terminal methyl group |
| ~14 | Terminal -CH₃ group |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) of 3-nonylpyridine is expected to show a molecular ion peak (M⁺) at m/z = 205. The fragmentation pattern would likely involve the loss of alkyl fragments from the nonyl chain and cleavage at the benzylic position. A prominent peak at m/z = 93, corresponding to the picolyl cation, would be a characteristic fragment.
Conclusion
3-Nonylpyridine is a valuable compound with potential applications in various fields of chemical research. Its synthesis is readily achievable through established cross-coupling methodologies, with the Kumada coupling offering a practical and efficient route. While specific physicochemical and spectroscopic data for this compound are not extensively documented, reliable predictions can be made based on the known properties of its homologs. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize 3-nonylpyridine in their work.
References
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NextSDS. 3-NonylPyridine — Chemical Substance Information. [Link]
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Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374–4376. [Link]
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Negishi, E. I., King, A. O., & Okukado, N. (1977). Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 42(10), 1821–1823. [Link]
